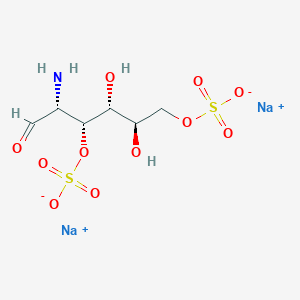
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride
Descripción general
Descripción
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride, also known as MPMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MPMPH is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride and its derivatives have been explored in scientific research primarily for their synthesis and structural characterization. The synthesis process often involves condensation reactions with various sulfonyl chlorides and other reagents, leading to compounds with distinct chemical structures. For instance, the synthesis of related compounds often utilizes diphenyl(piperidin-4-yl)methanol as a starting material, undergoing reactions with different sulfonyl chlorides in the presence of triethylamine and solvents like methylene dichloride. These processes yield compounds with a piperidine ring predominantly in a chair conformation and distinctive molecular geometries, especially around sulfur atoms in the case of sulfonyl derivatives (Girish et al., 2008), (Prasad et al., 2008), (Benakaprasad et al., 2007).
Crystallography and Molecular Interactions
Crystallographic studies have been pivotal in understanding the molecular and structural aspects of these compounds. Detailed analysis of crystal structures has provided insights into the conformations of the piperidine ring, geometric distortions, and specific intermolecular interactions, such as hydrogen bonds and π-π interactions. These studies highlight the stability of the crystal structures under certain conditions and reveal the intricate molecular interactions that stabilize these structures (Karthik et al., 2021), (Revathi et al., 2015).
Applications in Synthesis of Derivatives and Complexes
The research also extends to the synthesis of various derivatives and complexes using these compounds as starting materials or intermediates. These synthesis processes are often aimed at creating novel compounds with potential applications, exploring different reaction conditions, and understanding the kinetics and mechanism of these reactions. For instance, studies have investigated the use of these compounds in the synthesis of complex structures through reactions with amines and other nucleophiles, revealing insights into reaction kinetics and the influence of different reaction conditions (Egorov et al., 2019), (Fathalla & Hamed, 2006).
Propiedades
IUPAC Name |
(2-methylphenyl)-piperidin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,13-15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQFRJLBZTDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)




